1-Cyclohexyladamantane
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Overview
Description
1-Cyclohexyladamantane is an organic compound with the molecular formula C16H26. It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. The compound is characterized by the presence of a cyclohexyl group attached to the adamantane framework. This structural modification imparts distinct chemical and physical properties to this compound, making it a subject of interest in various fields of research and industry .
Preparation Methods
The synthesis of 1-Cyclohexyladamantane typically involves the alkylation of adamantane with cyclohexyl halides under specific reaction conditions. One common method is the Friedel-Crafts alkylation, where adamantane reacts with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods for this compound may involve more efficient catalytic processes to achieve higher yields and purity. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction parameters to scale up the production .
Chemical Reactions Analysis
1-Cyclohexyladamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclohexyladamantanone.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to cyclohexyladamantane derivatives with reduced functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclohexyladamantane has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a building block for the synthesis of complex organic molecules and polymers. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
Biology: In biological research, this compound is used as a molecular probe to study the interactions between biomolecules and synthetic compounds.
Medicine: Derivatives of this compound have shown potential as antiviral and anticancer agents.
Mechanism of Action
The mechanism by which 1-Cyclohexyladamantane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can interact with proteins and enzymes, modulating their activity and function. These interactions can lead to various biological effects, such as antiviral activity by inhibiting viral replication or anticancer effects by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1-Cyclohexyladamantane can be compared with other adamantane derivatives, such as:
Adamantane: The parent compound, known for its rigid and stress-free structure, is used in the synthesis of various pharmaceuticals and materials.
1-Phenyladamantane: This derivative features a phenyl group attached to the adamantane framework, imparting different chemical properties and applications.
1,3-Dicyclohexyladamantane: With two cyclohexyl groups, this compound exhibits unique steric and electronic effects, making it useful in specialized chemical reactions.
The uniqueness of this compound lies in its specific structural modification, which enhances its lipophilicity and interaction with biological membranes, distinguishing it from other adamantane derivatives.
Properties
CAS No. |
7575-84-0 |
---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
1-cyclohexyladamantane |
InChI |
InChI=1S/C16H26/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-15H,1-11H2 |
InChI Key |
CQGHTYOKYHAPCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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